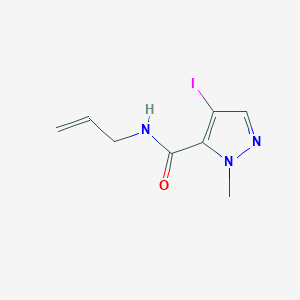

N-allyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide

Description

N-Allyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by an iodine substituent at the 4-position, a methyl group at the 1-position, and an allyl carboxamide moiety at the 5-position.

Properties

IUPAC Name |

4-iodo-2-methyl-N-prop-2-enylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10IN3O/c1-3-4-10-8(13)7-6(9)5-11-12(7)2/h3,5H,1,4H2,2H3,(H,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFGQYDCJMJBGMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)I)C(=O)NCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10IN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the iodination of a pyrazole derivative followed by the introduction of the allyl and carboxamide groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often utilize continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-allyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The iodine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazole derivatives.

Scientific Research Applications

Synthesis and Structural Modifications

The synthesis of N-allyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide can be achieved through various methods, including CuI-catalyzed coupling reactions. Such methods allow for the introduction of functional groups that enhance the biological activity of the pyrazole core. Recent studies have demonstrated that modifications at the 4-position of the pyrazole ring can lead to compounds with improved efficacy against specific targets, such as enzymes involved in neurodegenerative diseases and cancer .

Anticancer Activity

N-allyl-4-iodo-1-methyl-1H-pyrazole derivatives have shown promising anticancer properties. Research indicates that these compounds can inhibit cellular proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis, making them potential candidates for cancer therapy .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives are well-documented, with N-allyl variants exhibiting significant inhibition of pro-inflammatory cytokines. Studies have shown that these compounds can modulate pathways involved in inflammation, such as NF-kB signaling, contributing to their therapeutic potential in treating inflammatory diseases .

Neuroprotective Effects

Compounds similar to N-allyl-4-iodo-1-methyl-1H-pyrazole have been investigated for their neuroprotective effects against neurodegenerative diseases like Alzheimer's and Parkinson's. They act as inhibitors of acetylcholinesterase (AChE) and other metabolic enzymes, which are critical in the pathophysiology of these disorders .

Pyrazole Derivatives in Cancer Research

A study published in 2021 evaluated a series of pyrazole derivatives for their anticancer activity against breast cancer cell lines. The results indicated that N-allyl substitutions significantly enhanced cytotoxicity compared to non-substituted analogs, suggesting a structure–activity relationship that favors allyl groups for increased potency .

Anti-inflammatory Mechanisms

In another study focusing on inflammatory models, N-allyl-pyrazole derivatives were shown to reduce edema and inflammatory markers in animal models of arthritis. The findings suggest that these compounds could serve as novel anti-inflammatory agents with fewer side effects compared to traditional NSAIDs .

Potential Therapeutic Uses

Given the diverse biological activities associated with N-allyl-4-iodo-1-methyl-1H-pyrazole derivatives, potential therapeutic applications include:

- Cancer therapy : Targeting specific cancer types through tailored pyrazole modifications.

- Neuroprotection : Development of drugs aimed at slowing the progression of neurodegenerative diseases.

- Anti-inflammatory treatments : Formulating new anti-inflammatory drugs that minimize gastrointestinal side effects.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-allyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole carboxamide derivatives exhibit diverse pharmacological and chemical properties depending on substituent patterns. Below is a comparative analysis of N-allyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide with related compounds:

Functional Group Impact on Bioactivity

While biological data for this compound are absent in the evidence, structural analogs provide insights:

- Thiazole vs. Pyrazole Cores: Compounds with thiazole cores (e.g., 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides) exhibit distinct binding profiles compared to pyrazole derivatives, as thiazoles often enhance metabolic stability but reduce solubility .

- Nitro vs.

Analytical and Spectroscopic Trends

- ¹H-NMR Shifts: Aromatic protons in chloro-substituted analogs (e.g., 3a–3e) resonate at δ 7.41–8.12, while methyl groups appear at δ 2.42–2.64. The allyl group in the target compound would likely introduce distinct splitting patterns (e.g., vinyl protons near δ 5–6) .

- Mass Spectrometry: Chloro- and cyano-substituted analogs show [M+H]⁺ peaks at 403–437 m/z, whereas the iodine atom in the target compound would increase molecular weight by ~126 Da compared to chloro analogs .

Biological Activity

N-allyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. The unique structural features of this compound, particularly the presence of iodine and the carboxamide group, are believed to contribute significantly to its biological efficacy. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Pyrazoles are known to function as enzyme inhibitors, and this compound may inhibit specific enzymes by binding to their active sites. The iodine atom enhances the compound's reactivity and binding affinity, which can lead to significant biological effects .

Biological Activities

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

- Anti-inflammatory : Compounds similar to N-allyl-4-iodo-1-methyl-1H-pyrazole have shown promising anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 .

- Antimicrobial : Studies have demonstrated that pyrazole derivatives possess antimicrobial properties against various bacterial strains, including E. coli and Staphylococcus aureus. The presence of specific functional groups in the structure enhances their antibacterial activity .

- Anticancer : Some pyrazole compounds have been reported to exhibit cytotoxic effects against cancer cell lines. For example, certain derivatives have shown potent antiproliferative activity by inhibiting key signaling pathways involved in cancer progression .

Case Studies

- Anti-inflammatory Activity : A study involving a series of pyrazole derivatives found that compounds with similar structures exhibited significant inhibition of TNF-α and IL-6 production in vitro. For instance, derivative 3k showed comparable anti-inflammatory activity to standard drugs like indomethacin .

- Antimicrobial Efficacy : In a comparative study, several pyrazole derivatives were tested against both Gram-positive and Gram-negative bacteria. The results indicated that compounds with an aliphatic amide group displayed enhanced antimicrobial activity due to their ability to disrupt bacterial cell membranes .

- Cytotoxic Effects : Research on 1-methyl-1H-pyrazole derivatives revealed their potential as inhibitors against parasitic nematodes such as Haemonchus contortus. These compounds demonstrated significant cytotoxicity at low concentrations, indicating their potential use in veterinary medicine .

Data Summary

Q & A

Q. What are the common synthetic routes for N-allyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide?

The synthesis typically involves multi-step processes, starting with cyclocondensation of precursors like ethyl acetoacetate, dimethylformamide dimethyl acetal (DMF-DMA), and substituted hydrazines to form the pyrazole core. Subsequent iodination at the 4-position can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions. Allylation at the N-position is often performed via nucleophilic substitution using allyl bromide in the presence of a base like K₂CO₃ . Purification may involve column chromatography or recrystallization from ethanol/water mixtures.

Q. What key spectroscopic techniques are used to characterize this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substitution patterns. For example, the allyl group’s protons appear as distinct multiplets (δ 5.1–5.9 ppm), while the iodinated aromatic proton shows deshielding (δ 8.2–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula, with the iodine isotope (m/z 127) providing a diagnostic fragment .

- FT-IR : The carboxamide group exhibits stretching vibrations at ~1650 cm⁻¹ (C=O) and 3300 cm⁻¹ (N-H) .

Q. What safety considerations are essential when handling this compound?

While specific safety data for this compound is limited, related iodinated pyrazoles require precautions due to potential light sensitivity and iodine volatility. Use personal protective equipment (PPE), work in a fume hood, and store in amber glass under inert gas. Waste disposal should follow protocols for halogenated organics .

Advanced Research Questions

Q. How can iodination efficiency be optimized during synthesis?

Iodination efficiency depends on the electrophilic substitution mechanism. Key factors include:

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance iodine solubility and reaction rates .

- Catalysts : Lewis acids like BF₃·Et₂O can direct iodination to the 4-position by activating the pyrazole ring .

- Temperature : Reactions at 0–5°C minimize side products (e.g., diiodination) . Monitor progress via TLC or LC-MS, and use quenching with Na₂S₂O₃ to terminate reactions.

Q. How can solubility challenges in biological assays be addressed?

Poor aqueous solubility is common for iodinated pyrazoles. Strategies include:

- Co-solvents : Use DMSO (≤10% v/v) or cyclodextrin-based formulations to enhance dissolution .

- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) at the carboxamide moiety .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .

Q. What computational methods are used to predict binding affinity or reactivity?

- Molecular Docking : Software like AutoDock Vina models interactions with target proteins (e.g., cannabinoid receptors) by analyzing hydrogen bonds and hydrophobic pockets .

- DFT Calculations : Gaussian 09 or ORCA can optimize geometry and calculate Fukui indices to predict electrophilic/nucleophilic sites for further derivatization .

Q. How should contradictory bioactivity data between in vitro and in vivo studies be resolved?

Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability). Mitigation steps:

- Metabolite Identification : Use LC-HRMS to detect degradation products .

- Pharmacokinetic Profiling : Assess plasma half-life, tissue distribution, and CYP450 interactions in rodent models .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .

Q. What strategies are effective for designing analogs with improved activity?

- SAR Studies : Systematically vary substituents (e.g., replace iodine with bromine or methyl groups) and evaluate IC₅₀ values .

- Bioisosteric Replacement : Substitute the carboxamide with sulfonamide or urea groups to modulate hydrogen-bonding capacity .

- Fragment-Based Screening : Use X-ray crystallography to identify critical binding motifs in protein-ligand complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.